Cas no 2138546-21-9 (2-(propan-2-yl)imidazo2,1-b1,3thiazole-5-sulfonyl fluoride)

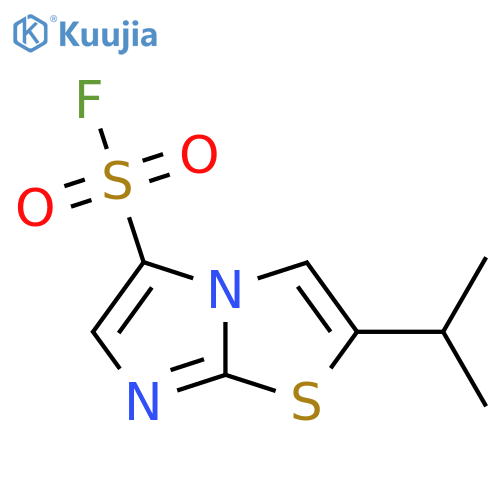

2138546-21-9 structure

商品名:2-(propan-2-yl)imidazo2,1-b1,3thiazole-5-sulfonyl fluoride

2-(propan-2-yl)imidazo2,1-b1,3thiazole-5-sulfonyl fluoride 化学的及び物理的性質

名前と識別子

-

- 2-(propan-2-yl)imidazo2,1-b1,3thiazole-5-sulfonyl fluoride

- EN300-1197642

- 2138546-21-9

- 2-(propan-2-yl)imidazo[2,1-b][1,3]thiazole-5-sulfonyl fluoride

-

- インチ: 1S/C8H9FN2O2S2/c1-5(2)6-4-11-7(15(9,12)13)3-10-8(11)14-6/h3-5H,1-2H3

- InChIKey: CQZRWEUIMWDQNX-UHFFFAOYSA-N

- ほほえんだ: S1C2=NC=C(N2C=C1C(C)C)S(=O)(=O)F

計算された属性

- せいみつぶんしりょう: 248.00894804g/mol

- どういたいしつりょう: 248.00894804g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 341

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.1

- トポロジー分子極性表面積: 88.1Ų

2-(propan-2-yl)imidazo2,1-b1,3thiazole-5-sulfonyl fluoride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1197642-10000mg |

2-(propan-2-yl)imidazo[2,1-b][1,3]thiazole-5-sulfonyl fluoride |

2138546-21-9 | 10000mg |

$8889.0 | 2023-10-03 | ||

| Enamine | EN300-1197642-2500mg |

2-(propan-2-yl)imidazo[2,1-b][1,3]thiazole-5-sulfonyl fluoride |

2138546-21-9 | 2500mg |

$4052.0 | 2023-10-03 | ||

| Enamine | EN300-1197642-100mg |

2-(propan-2-yl)imidazo[2,1-b][1,3]thiazole-5-sulfonyl fluoride |

2138546-21-9 | 100mg |

$1819.0 | 2023-10-03 | ||

| Enamine | EN300-1197642-250mg |

2-(propan-2-yl)imidazo[2,1-b][1,3]thiazole-5-sulfonyl fluoride |

2138546-21-9 | 250mg |

$1902.0 | 2023-10-03 | ||

| Enamine | EN300-1197642-50mg |

2-(propan-2-yl)imidazo[2,1-b][1,3]thiazole-5-sulfonyl fluoride |

2138546-21-9 | 50mg |

$1737.0 | 2023-10-03 | ||

| Enamine | EN300-1197642-500mg |

2-(propan-2-yl)imidazo[2,1-b][1,3]thiazole-5-sulfonyl fluoride |

2138546-21-9 | 500mg |

$1984.0 | 2023-10-03 | ||

| Enamine | EN300-1197642-1.0g |

2-(propan-2-yl)imidazo[2,1-b][1,3]thiazole-5-sulfonyl fluoride |

2138546-21-9 | 1g |

$0.0 | 2023-06-08 | ||

| Enamine | EN300-1197642-1000mg |

2-(propan-2-yl)imidazo[2,1-b][1,3]thiazole-5-sulfonyl fluoride |

2138546-21-9 | 1000mg |

$2068.0 | 2023-10-03 | ||

| Enamine | EN300-1197642-5000mg |

2-(propan-2-yl)imidazo[2,1-b][1,3]thiazole-5-sulfonyl fluoride |

2138546-21-9 | 5000mg |

$5995.0 | 2023-10-03 |

2-(propan-2-yl)imidazo2,1-b1,3thiazole-5-sulfonyl fluoride 関連文献

-

Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432

-

Natasha F. Sciortino,Florence Ragon,Catherine E. Housecroft,Cameron J. Kepert,Suzanne M. Neville Chem. Commun., 2014,50, 3838-3840

-

Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328

-

Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417

2138546-21-9 (2-(propan-2-yl)imidazo2,1-b1,3thiazole-5-sulfonyl fluoride) 関連製品

- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)

- 885522-51-0(4-Cyano-6-methyl (1H)indazole)

- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)

- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)

- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)

- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)

- 557-08-4(10-Undecenoic acid zinc salt)

- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)

- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)

- 2227246-92-4(Fmoc-PEG12-NHS ester)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量